molecular formula C16H23NO5S B2974940 1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine CAS No. 1797276-49-3

1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine

Cat. No.: B2974940
CAS No.: 1797276-49-3
M. Wt: 341.42
InChI Key: UCTCIAJEPDFUIY-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,3-dimethoxybenzoyl group: This step usually involves acylation reactions using 2,3-dimethoxybenzoyl chloride or similar reagents.

    Attachment of the 2-methylpropanesulfonyl group: This is typically done through sulfonylation reactions using reagents like 2-methylpropanesulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is investigated for its potential use in industrial processes, such as the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine can be compared with other similar compounds, such as:

  • 1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)pyrrolidine
  • 1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)piperidine

These compounds share structural similarities but differ in the size and nature of the ring structure

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-11(2)10-23(19,20)12-8-17(9-12)16(18)13-6-5-7-14(21-3)15(13)22-4/h5-7,11-12H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTCIAJEPDFUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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